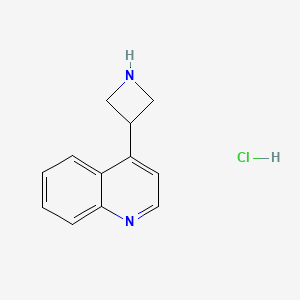
Potassium 2-(m-Tolyloxy)ethyl Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(m-Tolyloxy)ethyl Phosphate typically involves the reaction of m-cresol with ethylene oxide to form 2-(m-Tolyloxy)ethanol. This intermediate is then reacted with phosphorus oxychloride (POCl3) in the presence of a base such as potassium hydroxide (KOH) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-(m-Tolyloxy)ethyl Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenolic derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions include various phosphates, phosphites, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Potassium 2-(m-Tolyloxy)ethyl Phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Potassium 2-(m-Tolyloxy)ethyl Phosphate involves its interaction with various molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound can also act as a chelating agent, binding to metal ions and affecting their availability in biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Dipotassium cresoxypolyethoxyethylphosphate
- α-Phosphono-ω-(methylphenoxy)poly(oxy-1,2-ethanediyl), dipotassium salt
Uniqueness
Potassium 2-(m-Tolyloxy)ethyl Phosphate is unique due to its specific structure, which combines the properties of both phosphate and phenolic groups. This combination allows it to participate in a wide range of chemical reactions and makes it versatile for various applications .
Propiedades
Número CAS |
66057-30-5 |
|---|---|
Fórmula molecular |
C9H11K2O5P |
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
dipotassium;2-(3-methylphenoxy)ethyl phosphate |
InChI |
InChI=1S/C9H13O5P.2K/c1-8-3-2-4-9(7-8)13-5-6-14-15(10,11)12;;/h2-4,7H,5-6H2,1H3,(H2,10,11,12);;/q;2*+1/p-2 |
Clave InChI |
BMDQYINOMFOOHD-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=CC=C1)OCCOP(=O)([O-])[O-].[K+].[K+] |
Números CAS relacionados |
66057-30-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide](/img/structure/B13710138.png)
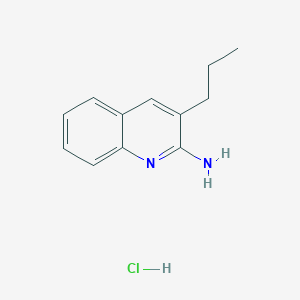
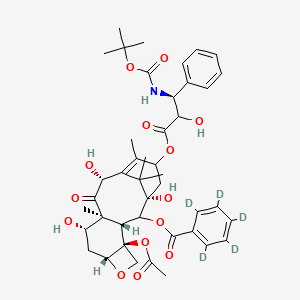

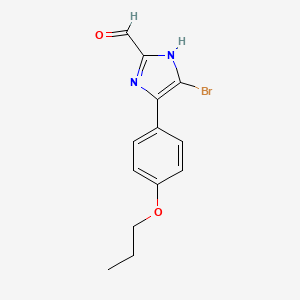
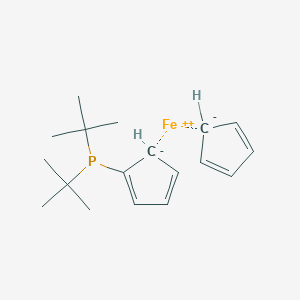

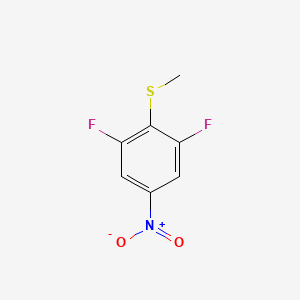
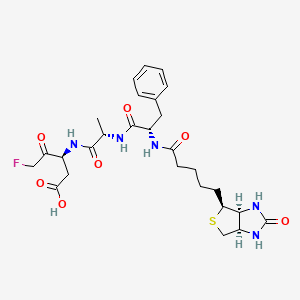
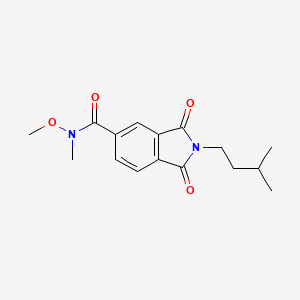

![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-9-carboxylic acid](/img/structure/B13710179.png)
